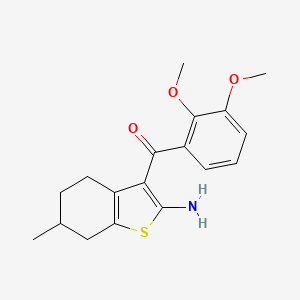

(2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(2,3-dimethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

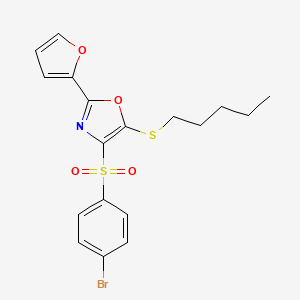

“(2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(2,3-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C18H21NO3S and a molecular weight of 331.43 . It is intended for research use only and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1CCC2=C(C1)SC(=C2C(=O)C3=C(C(=CC=C3)OC)OC)N . This indicates that the molecule contains a benzothiophene ring fused with a tetrahydro ring, an amino group attached to the benzothiophene ring, and a dimethoxyphenyl methanone group also attached to the benzothiophene ring .Physical And Chemical Properties Analysis

This compound should be stored at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not provided in the available resources .Scientific Research Applications

Crystal and Molecular Structures

The compound's crystal and molecular structures have been studied, revealing their potential as allosteric enhancers at human A1 adenosine receptors. Such structures are crucial for understanding the compound's interactions and potential applications in medicinal chemistry (Kubicki, Dutkiewicz, Yathirajan, Dawar, Ramesha, & Dayananda, 2012).

Novel Transformations in Synthesis

Research on the novel transformations of the amino and carbonyl/nitrile groups in the Gewald thiophenes, including derivatives of this compound, has led to the synthesis of new ring systems. This advances the field of organic chemistry and synthesis of heterocyclic compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Agonist Binding Analysis

The compound has been involved in studies analyzing agonist binding at adenosine A1 receptors. Such studies contribute to a deeper understanding of receptor-ligand interactions, which is vital in drug development and pharmacology (Dalpiaz, Pavan, Ngos, Franchetti, & IJzerman, 2002).

Spectroscopic Properties

Investigations into the electronic absorption, excitation, and fluorescence properties of amino-substituted derivatives highlight the compound's potential in the field of material science and photophysics (Al-Ansari, 2016).

Antitumor Properties

Some derivatives of the compound have shown potential as antitumor agents, contributing significantly to the search for new cancer therapies (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(2,3-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-10-7-8-11-14(9-10)23-18(19)15(11)16(20)12-5-4-6-13(21-2)17(12)22-3/h4-6,10H,7-9,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBVDGBCUNFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)C3=C(C(=CC=C3)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2419329.png)

![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)

![ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2419337.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)

![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419345.png)

![(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2419348.png)